molecular formula C34H66N5O7PSn2 B14657584 5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine CAS No. 42829-47-0

5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine

Cat. No.: B14657584
CAS No.: 42829-47-0
M. Wt: 925.3 g/mol
InChI Key: FKVBKJVRQDYTJZ-FXLVZJRTSA-L
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Description

5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine is a complex organotin compound that features a phosphorylated adenosine molecule with two tributylstannyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine typically involves the reaction of adenosine with tributylstannyl reagents under specific conditions. One common method involves the use of tributylstannyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the stannylated adenosine derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While detailed industrial production methods for 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides, amines), and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of 5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine depend on the specific reaction conditions. For example, oxidation reactions yield stannyl oxides, while substitution reactions produce various substituted adenosine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine is unique due to its specific combination of a phosphorylated adenosine moiety and two tributylstannyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecular targets .

Properties

CAS No.

42829-47-0

Molecular Formula

C34H66N5O7PSn2

Molecular Weight

925.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl bis(tributylstannyl) phosphate

InChI

InChI=1S/C10H14N5O7P.6C4H9.2Sn/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;6*1-3-4-2;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/t4-,6-,7-,10-;;;;;;;;/m1......../s1

InChI Key

FKVBKJVRQDYTJZ-FXLVZJRTSA-L

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)OP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O[Sn](CCCC)(CCCC)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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